Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate
Overview
Description
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is a useful research compound. Its molecular formula is C9H10BF4KO and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis . The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling . In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability . Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the activation of the boron atom, which then participates in the coupling reaction with organic halides . This process is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in organic chemistry .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior . Additionally, the compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins . The trifluoroborate group in the compound is particularly important for its reactivity, as it enhances the compound’s stability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at 4°C, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFVKFZLJRBJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718666 | |
Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073468-36-6 | |
Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.